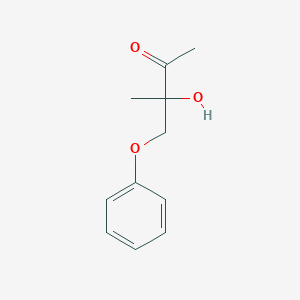

3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Description

3-Hydroxy-3-methyl-4-phenoxybutan-2-one is a ketone with a hydroxyl group, a methyl group, and a phenoxy group attached to its butane (B89635) backbone. This combination of an alpha-hydroxy ketone structure with a phenoxy moiety makes it an interesting candidate for various chemical syntheses. Research into this specific molecule is in its nascent stages, and thus, much of the understanding of its potential is drawn from studies of structurally similar compounds.

Butanone, also known as methyl ethyl ketone (MEK), is a widely used industrial solvent and a key starting material in organic synthesis. Its history is rooted in the development of industrial chemistry in the 19th and 20th centuries. Initially valued for its excellent solvency for a wide range of resins, gums, and coatings, its utility in synthetic organic chemistry soon became apparent.

Butanone's carbonyl group and adjacent alpha-hydrogens allow for a variety of classical organic reactions, including aldol (B89426) condensations, halogenations, and reductions. These reactions have been fundamental in the creation of more complex molecules. Derivatives of butanone are integral to the synthesis of pharmaceuticals, fragrances, and specialty polymers.

The introduction of a phenoxy group to a butanone structure significantly alters its chemical properties and potential applications. The phenoxy group, consisting of a phenyl ring attached to an oxygen atom, is a common motif in many biologically active compounds and functional materials. Phenoxyacetic acid derivatives, for example, have been explored for their anti-inflammatory properties. nih.govnih.govresearchgate.net

In chemical synthesis, the phenoxy group can serve several roles. It can act as a bulky directing group, influencing the stereochemistry of reactions at nearby chiral centers. It can also function as a good leaving group in nucleophilic substitution reactions, providing a pathway to further functionalize the molecule. researchgate.net The presence of the aromatic ring also opens up possibilities for modifications through electrophilic aromatic substitution. The synthesis of various phenoxy-isobutyric acid derivatives has been reported, highlighting the synthetic versatility of this class of compounds. researchgate.net

While specific research on this compound is limited, the evolution of research on similar alpha-hydroxy ketones and phenoxy-containing compounds provides a likely trajectory. Early research on such molecules would have focused on their synthesis and basic characterization. For instance, the synthesis of the related compound 3-hydroxy-4-phenylbutan-2-one (B3191320) has been achieved through methods like asymmetric epoxidation followed by hydrogenolysis. researchgate.net

Subsequent research would likely move towards stereoselective synthesis, given the presence of a chiral center at the third carbon. The development of enantioselective methods to produce specific stereoisomers would be a critical step, as different enantiomers of a molecule can have vastly different biological activities and physical properties. Studies on the olfactory properties of enantiomers of 3-hydroxy-4-phenylbutan-2-one have shown that one isomer can have a strong, pleasant aroma while the other is much weaker, illustrating the importance of stereochemistry. researchgate.net

Current and future research on this compound is likely to follow several key paths. A primary focus would be the development of efficient and scalable synthetic routes to the compound and its individual stereoisomers. This would enable more in-depth studies of its properties and potential applications.

A significant area of investigation would be its utility as a building block in medicinal chemistry. The combination of the alpha-hydroxy ketone and phenoxy moieties is found in various pharmacologically active molecules. For instance, phenoxy acid derivatives have been investigated as selective COX-2 inhibitors for anti-inflammatory applications. nih.govnih.govresearchgate.net Therefore, this compound could serve as a scaffold for the synthesis of novel therapeutic agents.

Another promising avenue is in the field of materials science. The phenoxy group can impart thermal stability and other desirable properties to polymers. As a monomer or additive, this compound could be used to create new polymers with tailored characteristics.

Finally, further investigation into its fundamental chemical reactivity will continue to be a priority. Understanding how the different functional groups within the molecule interact and influence its reactivity will be crucial for unlocking its full potential in various chemical transformations.

Data on a Structurally Related Compound

Due to the limited availability of experimental data for this compound, the following table provides physical and chemical properties for the structurally similar compound, 3-Hydroxy-4-phenylbutan-2-one . This data can offer insights into the expected properties of the target molecule.

| Property | Value |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Appearance | Clear, colorless liquid |

| Odor | Fruity and floral aroma |

| Density | 1.079-1.089 g/cm³ (at 20°C) |

| Refractive Index | 1.524-1.534 |

| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water. |

Data sourced from PubChem CID 6428929 for 3-Hydroxy-4-phenylbutan-2-one. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methyl-4-phenoxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(12)11(2,13)8-14-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVKFKSOGKOLOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(COC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13661-92-2 | |

| Record name | 3-hydroxy-3-methyl-4-phenoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxy 3 Methyl 4 Phenoxybutan 2 One

Overview of Classical Synthetic Routes to Butanone Scaffolds

Classical organic synthesis provides several reliable methods for constructing the β-hydroxy butanone scaffold present in 3-Hydroxy-3-methyl-4-phenoxybutan-2-one. These methods are valued for their predictability and the accessibility of starting materials.

One of the most fundamental approaches is the Aldol (B89426) Condensation . This reaction would involve the nucleophilic addition of a ketone enolate to a carbonyl compound. For the target molecule, this translates to the reaction between the enolate of acetone (B3395972) and 1-phenoxy-2-propanone. The reaction is typically base-catalyzed, promoting the formation of the enolate which then attacks the electrophilic carbonyl carbon of 1-phenoxy-2-propanone. Subsequent protonation of the resulting alkoxide yields the desired β-hydroxy ketone.

Another powerful classical method is the Grignard Reaction . organic-chemistry.orgmasterorganicchemistry.com This approach utilizes an organomagnesium halide to form the key carbon-carbon bond. A plausible Grignard synthesis would involve the reaction of methylmagnesium bromide (a Grignard reagent) with an appropriate precursor like ethyl 2-phenoxypropanoate. The Grignard reagent would add to the ester carbonyl group twice, which is not ideal. A more direct approach would be the addition of methylmagnesium bromide to the ketone carbonyl of 1-phenoxy-2-propanone. However, this would yield 2-methyl-1-phenoxypropan-2-ol, not the target molecule. A correct Grignard approach would involve reacting the enolate of acetone (as a nucleophile) with 1-phenoxy-2-propanone, which is essentially the aldol reaction. A different Grignard strategy would be to react a methyl ketone with an epoxide. For instance, reacting the enolate of acetone with phenoxy-propylene oxide could potentially yield the target structure, although regioselectivity could be an issue.

The Reformatsky Reaction offers an alternative that is particularly useful for synthesizing β-hydroxy esters, which can then be converted to ketones. wikipedia.orgiitk.ac.inlibretexts.orgbyjus.com This reaction involves treating an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orglibretexts.org To adapt this for this compound, one could react 1-phenoxy-2-propanone with ethyl 2-bromopropionate and zinc. organic-chemistry.org The organozinc reagent, or 'Reformatsky enolate', forms in situ and adds to the ketone carbonyl. libretexts.org The resulting β-hydroxy ester could then be further manipulated to yield the target ketone.

| Reaction Name | Key Reactants | Reagents | Product |

|---|---|---|---|

| Aldol Condensation | 1-Phenoxy-2-propanone, Acetone | Base (e.g., NaOH, LDA) | This compound |

| Reformatsky Reaction | 1-Phenoxy-2-propanone, Ethyl 2-bromopropionate | Zn metal, Acid workup | Ethyl 3-hydroxy-3-methyl-4-phenoxy-2-oxobutanoate |

Innovative Approaches to the Synthesis of this compound

Modern synthetic chemistry has introduced variations on classical methods that offer improved yields, milder conditions, and greater selectivity. These innovative approaches can be applied to the synthesis of this compound.

For instance, metal-mediated aldol reactions using pre-formed enolates, such as lithium or boron enolates, provide greater control over the reaction's regioselectivity and stereoselectivity compared to traditional base-catalyzed methods. The use of a Lewis acid, such as titanium(IV) chloride, can also promote the aldol reaction under milder conditions and influence the stereochemical outcome.

Recent advancements in the Reformatsky reaction have explored the use of other metals like indium or samarium, which can offer different reactivity profiles and may proceed under conditions more tolerant of other functional groups. Furthermore, iron(0)-mediated Reformatsky-type reactions have been developed as a more environmentally benign and cost-effective alternative to zinc. organic-chemistry.org

Stereoselective Synthesis of this compound

The carbon at position 3 (C3) in this compound is a chiral center. Therefore, controlling the stereochemistry at this position is a critical aspect of its synthesis, leading to enantiomerically enriched or pure products.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. ethz.ch For the target molecule, this can be achieved through several strategies.

One of the most effective methods is the use of chiral catalysts in the aldol reaction. Organocatalysis, particularly using the amino acid L-proline and its derivatives, has proven highly effective for asymmetric aldol reactions. nih.gov In a proposed synthesis, L-proline would catalyze the reaction between acetone and 1-phenoxy-2-propanone, directing the formation of one enantiomer of the product over the other. nih.gov

Another approach involves the use of a chiral auxiliary . In this method, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical course of the reaction. After the desired stereocenter has been set, the auxiliary is removed. For example, a chiral auxiliary could be attached to the acetone reactant to form a chiral enolate, which would then react with 1-phenoxy-2-propanone with high facial selectivity.

Diastereoselective synthesis is relevant when a molecule has multiple stereocenters, and the goal is to control the relative configuration between them. ethz.ch While the target molecule itself has only one stereocenter, diastereoselective principles become important if the synthesis proceeds through an intermediate with multiple chiral centers.

For example, if a chiral α-phenoxy aldehyde were used as a starting material and reacted with a ketone enolate, the reaction would create a new stereocenter, and its configuration relative to the existing one would be a matter of diastereoselective control. Models such as the Felkin-Anh or Cram-chelation models are used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. By choosing appropriate reagents and conditions (e.g., using a chelating Lewis acid like MgBr₂), one can favor the formation of either the syn or anti diastereomer.

| Strategy | Method | Key Reagents/Components | Expected Outcome |

|---|---|---|---|

| Enantioselective | Organocatalytic Aldol Reaction | 1-Phenoxy-2-propanone, Acetone, L-Proline | Enantiomerically enriched (S)- or (R)-3-hydroxy-3-methyl-4-phenoxybutan-2-one |

| Diastereoselective (Hypothetical) | Chelation-Controlled Aldol | Chiral α-phenoxy aldehyde, Ketone enolate, MgBr₂ | Predominantly syn or anti diastereomeric intermediate |

Catalytic Methods in this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally friendly.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. In the context of synthesizing this compound, various homogeneous catalytic systems can be envisioned.

Transition metal complexes are widely used to catalyze aldol-type reactions. For instance, rhodium-catalyzed reductive aldol reactions could be employed. organic-chemistry.org These reactions couple a ketone enolate with an aldehyde or another ketone in the presence of a rhodium catalyst and a reductant.

Furthermore, Lewis acid catalysis plays a significant role. Scandium(III) triflate is a highly effective Lewis acid catalyst for Mukaiyama-type aldol reactions between silyl (B83357) enol ethers and carbonyl compounds. A proposed route would involve the reaction of the trimethylsilyl (B98337) enol ether of acetone with 1-phenoxy-2-propanone in the presence of a catalytic amount of scandium(III) triflate. This method often proceeds under mild conditions and with high yields.

| Reaction Type | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Mukaiyama Aldol Reaction | 1-Phenoxy-2-propanone, Trimethylsilyl enol ether of acetone | Scandium(III) triflate (Sc(OTf)₃) | Mild reaction conditions, High yields, Lewis acid catalysis |

Heterogeneous Catalysis in the Synthesis of this compound

Heterogeneous catalysis offers a compelling approach for the synthesis of this compound, primarily due to the ease of catalyst separation from the reaction mixture, which simplifies purification and often allows for catalyst recycling. This aligns with the principles of green chemistry by reducing waste and improving process efficiency. The catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture.

For the formation of phenoxyketones like this compound, solid acid catalysts are of particular interest. Materials such as acid-activated montmorillonite (B579905) clays, zeolites, and sulfated zirconia can be employed. These catalysts possess Brønsted or Lewis acid sites on their surfaces, which can facilitate key reaction steps. For instance, in a potential synthetic route involving the reaction of a phenoxide with a suitable epoxide or halohydrin precursor to the ketone, the solid acid catalyst can activate the electrophilic substrate.

Research into the use of acid-activated Montmorillonite clay, such as K-10, has demonstrated its effectiveness as a green heterogeneous catalyst in Friedel-Crafts alkylation reactions. google.com While not a direct synthesis of the target compound, the principles are transferable. These clay catalysts exhibit layered structures with high surface area and porosity, providing numerous active sites for reaction. google.com The surface acidity of these materials can be tailored by varying the acid treatment conditions, which in turn influences their catalytic activity and selectivity. google.com

Key advantages of heterogeneous catalysis in this context include:

Facilitated product isolation: The catalyst can be removed by simple filtration.

Catalyst reusability: Solid catalysts can often be regenerated and reused over multiple cycles, reducing costs and environmental impact.

Potential for continuous flow processes: Heterogeneous catalysts are well-suited for packed-bed reactors in continuous manufacturing, offering better control over reaction parameters and scalability.

Reduced corrosion and waste: Compared to homogeneous acid catalysts like sulfuric or hydrochloric acid, solid acids are generally less corrosive and minimize the generation of acidic waste streams. google.com

The table below illustrates the characteristics of some common heterogeneous catalysts relevant to reactions that could be adapted for the synthesis of this compound.

| Catalyst Type | Active Sites | Potential Application in Synthesis | Advantages |

| Acid-Activated Montmorillonite (e.g., K-10) | Brønsted and Lewis acid sites | Alkylation of phenol (B47542) derivatives | Inexpensive, eco-friendly, high surface area |

| Zeolites (e.g., ZSM-5, Beta) | Brønsted and Lewis acid sites within a porous framework | Shape-selective alkylations and acylations | High thermal stability, shape selectivity |

| Sulfated Zirconia | Superacidic sites | Isomerization and acylation reactions | High acidity, can be active at low temperatures |

| Supported Metal Catalysts (e.g., Pd/C) | Metal nanoparticles on a solid support | Hydrogenation/reduction steps | High activity, selectivity for specific reductions |

Organocatalysis in Phenoxyketone Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a valuable alternative to metal-based catalysts. gla.ac.uk For the synthesis of chiral molecules like this compound, organocatalysis can provide high levels of enantioselectivity. This is particularly relevant as the hydroxyl group at the third position suggests a chiral center.

A key application of organocatalysis in forming structures similar to the target compound is the asymmetric aldol reaction. Proline and its derivatives are well-known organocatalysts for the direct asymmetric aldol reaction between ketones and aldehydes. youtube.com In a hypothetical synthesis, an enamine could be formed from a ketone precursor, which then reacts with an aldehyde. The catalyst's chirality directs the formation of one enantiomer of the product over the other. youtube.com

Bifunctional organocatalysts, which possess both a basic site (e.g., an amine) to activate the nucleophile and an acidic site (e.g., a thiourea (B124793) or carboxylic acid) to activate the electrophile, can be highly effective. chiba-u.jp This dual activation mimics the action of enzymes and can lead to highly organized transition states, resulting in excellent stereocontrol. youtube.com

Mechanistic Considerations:

The catalytic cycle in an organocatalyzed reaction for a phenoxyketone might involve the following steps:

Formation of a more reactive intermediate (e.g., an enamine or enolate) from the ketone substrate and the organocatalyst.

Stereoselective attack of this intermediate on the electrophile.

Hydrolysis of the resulting intermediate to release the product and regenerate the catalyst.

The transition state's geometry, often stabilized by hydrogen bonding, dictates the stereochemical outcome of the reaction. youtube.com

| Organocatalyst Type | Example | Activation Mode | Potential Application |

| Amino Acids | L-Proline | Enamine catalysis | Asymmetric aldol reactions |

| Thioureas | Chiral thiourea derivatives | Hydrogen bond donation to activate electrophiles | Asymmetric Michael additions, aldol reactions |

| Cinchona Alkaloids | Quinine, Quinidine derivatives | Lewis base activation, phase-transfer catalysis | Enantioselective additions to carbonyls |

| N-Heterocyclic Carbenes (NHCs) | Imidazolium-derived carbenes | Umpolung (reversal of polarity) of aldehydes | Benzoin and Stetter reactions |

The use of organocatalysts is advantageous as they are generally less toxic, less sensitive to air and moisture, and more environmentally benign than many metal catalysts. gla.ac.uk

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to chemical compounds. This involves designing processes that minimize environmental impact by reducing waste, conserving energy, and using renewable resources.

Solvent-Free Reactions

Conducting reactions without a solvent or in environmentally benign solvents like water or supercritical fluids is a core principle of green chemistry. Solvent-free, or neat, reactions offer several benefits:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal, which significantly contributes to the process mass intensity (PMI).

Increased Reaction Rates: Higher concentration of reactants can lead to faster reaction times.

Simplified Work-up: Product isolation is often simpler without the need to remove a solvent.

For the synthesis of this compound, a solvent-free approach could be envisioned for certain reaction types, such as condensation or addition reactions, particularly when one of the reactants is a liquid. For instance, a homogeneous, solvent-free aldol reaction has been demonstrated for the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one using a recyclable organocatalyst. researchgate.net Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free conditions or the use of minimal solvent, leading to shorter reaction times and improved yields. scielo.org.bo

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently "greener" as they generate less waste. jocpr.com Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions have lower atom economies due to the formation of byproducts. primescholars.com

In designing a synthesis for this compound, prioritizing reaction types with high atom economy is essential. For example, a direct addition of a phenoxide to a suitable electrophile would be preferable to a multi-step sequence involving protecting groups and generating stoichiometric byproducts.

The following table provides a hypothetical comparison of atom economy for two potential reaction types in the synthesis.

| Reaction Type | Generic Equation | Atom Economy | Byproducts |

| Addition Reaction | A + B → C | 100% | None |

| Substitution Reaction | A-X + B-Y → A-B + X-Y | < 100% | X-Y |

High atom economy is a key metric in evaluating the sustainability of a synthetic process. rsc.org

Sustainable Reagent Design

The choice of reagents is a critical aspect of green chemistry. Sustainable reagent design focuses on using materials that are:

Non-toxic or have low toxicity.

Derived from renewable feedstocks.

Catalytic rather than stoichiometric.

Recyclable or reusable.

For the synthesis of this compound, this would involve avoiding hazardous reagents like organotin compounds or heavy metal catalysts where possible. guidechem.com Instead, the focus would be on employing catalytic systems, such as the heterogeneous and organocatalysts discussed previously.

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 3 Methyl 4 Phenoxybutan 2 One

Mechanistic Pathways of Hydroxy-Ketone Functional Group Interconversions

The α-hydroxy ketone functional group in 3-Hydroxy-3-methyl-4-phenoxybutan-2-one is capable of undergoing several interconversion reactions, most notably the α-ketol rearrangement. This isomerization can be catalyzed by either acid or base and involves the 1,2-migration of a substituent. wikipedia.orgnih.govresearchgate.net

Under basic conditions, the reaction is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the migration of one of the adjacent carbon groups to the carbonyl carbon, with the simultaneous formation of a new carbonyl group. For this compound, this could theoretically involve the migration of the methyl group, the acetyl group, or the phenoxymethyl (B101242) group. The reversibility of the α-ketol rearrangement means that the equilibrium will favor the more thermodynamically stable isomer. wikipedia.org

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent 1,2-shift of an adjacent group leads to the rearranged product after deprotonation. The stability of the potential carbocation-like transition state influences the migratory aptitude of the neighboring groups.

These rearrangements are significant as they can lead to the formation of constitutional isomers with different physical and chemical properties. The specific conditions of the reaction (catalyst, temperature, solvent) can influence the direction and rate of the rearrangement. researchgate.net

Reactions Involving the Phenoxy Moiety of this compound

The phenoxy group of this compound can participate in two main types of reactions: cleavage of the ether bond and electrophilic substitution on the aromatic ring.

Ether Cleavage: The carbon-oxygen bond of the ether is generally stable but can be cleaved under harsh conditions with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via nucleophilic substitution, which can follow either an SN1 or SN2 pathway depending on the structure of the ether. Given that the ether linkage in this compound involves a primary carbon, the cleavage is likely to proceed through an SN2 mechanism. This would involve the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the less sterically hindered carbon of the ether linkage, resulting in the formation of phenol (B47542) and 1-halo-3-hydroxy-3-methylbutan-2-one.

Electrophilic Aromatic Substitution: The phenoxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. youtube.commasterorganicchemistry.comquora.com The oxygen atom of the ether can donate a lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. quora.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The regioselectivity of these reactions is a well-established principle in organic chemistry. researchgate.netlibretexts.orgresearchgate.netyoutube.com

Nucleophilic and Electrophilic Reactivity of this compound

The presence of both nucleophilic and electrophilic centers in this compound governs its reactivity towards a variety of reagents.

Nucleophilic Character: The oxygen atoms of the hydroxyl and phenoxy groups possess lone pairs of electrons, rendering them nucleophilic. The hydroxyl group can act as a nucleophile in reactions such as esterification or etherification. Intramolecularly, the hydroxyl group can influence the reactivity of the carbonyl group through hydrogen bonding, potentially activating it for certain reactions. nih.gov

Electrophilic Character: The carbonyl carbon is the primary electrophilic center in the molecule. It is susceptible to attack by nucleophiles, leading to a variety of addition reactions. The partial positive charge on the carbonyl carbon makes it a target for nucleophiles such as Grignard reagents, organolithium compounds, and cyanide ions. Such reactions would lead to the formation of a tertiary alcohol after protonation of the resulting alkoxide.

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various rearrangement reactions, often driven by the formation of more stable products. The α-ketol rearrangement, as discussed earlier, is a prime example. wikipedia.orgnih.govresearchgate.net The specific nature of the migrating group and the reaction conditions can lead to a variety of isomeric products. For instance, in related systems, the presence of certain catalysts has been shown to induce enantioselective rearrangements, leading to chiral products. nih.govresearchgate.net

The potential for such rearrangements is an important consideration in the synthesis and manipulation of this and related molecules, as it can be both a useful tool for accessing new structures and a potential source of unwanted side products.

Oxidation and Reduction Chemistry of this compound

Oxidation: The tertiary alcohol in this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. libretexts.orglibretexts.orgstudymind.co.ukmasterorganicchemistry.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanism involving the formation of a carbon-oxygen double bond. However, under forcing conditions, oxidative cleavage of the carbon-carbon bond adjacent to the hydroxyl group can occur.

Reduction: The ketone functional group can be readily reduced to a secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of the ketone would yield 3-methyl-4-phenoxybutane-2,3-diol. The choice of reducing agent can be important to avoid the reduction of other functional groups if present in a more complex derivative.

Investigation of Reaction Kinetics for this compound Transformations

The acid-catalyzed cleavage of ethers is generally a slow process at room temperature. The rate of this reaction is dependent on the concentration of the strong acid and the structure of the ether.

The kinetics of the α-ketol rearrangement can be influenced by the catalyst concentration and the temperature. The rate can also be affected by the steric and electronic properties of the migrating group.

The rates of oxidation and reduction of the functional groups would be expected to be in line with those of other tertiary alcohols and ketones, respectively. The reduction of the ketone is typically a fast reaction, while the oxidation of the tertiary alcohol would be very slow or negligible under standard conditions.

Below is a table summarizing the expected qualitative reaction rates for various transformations of this compound under typical laboratory conditions.

| Reaction Type | Reagents | Expected Relative Rate |

| Hydroxy-Ketone Interconversion (α-Ketol Rearrangement) | Acid or Base catalyst | Moderate to Slow |

| Ether Cleavage | Concentrated HBr or HI | Slow |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | Fast |

| Nucleophilic Addition to Carbonyl (Grignard Reaction) | RMgX, then H₃O⁺ | Fast |

| Oxidation of Tertiary Alcohol | CrO₃, H₂SO₄ | Very Slow / No Reaction |

| Reduction of Ketone | NaBH₄, CH₃OH | Fast |

Derivatives and Analogs of 3 Hydroxy 3 Methyl 4 Phenoxybutan 2 One

Design Principles for Modified 3-Hydroxy-3-methyl-4-phenoxybutan-2-one Structures

The modification of α-hydroxy ketone structures, such as this compound, is guided by principles aimed at altering their chemical, physical, and biological properties. Key strategies involve:

Aromatic Ring Substitution: Introducing various functional groups (e.g., alkyl, alkoxy, halo) onto the phenoxy ring can modulate the molecule's electronic properties, lipophilicity, and steric profile. This can influence its reactivity and interaction with biological targets.

Modification of the Ketone Backbone: Altering the alkyl chain—for instance, by changing the position or number of methyl groups—can affect the molecule's conformation and solubility.

Stereochemical Control: The chiral center at the hydroxyl-bearing carbon is a critical design element. The synthesis of specific enantiomers or diastereomers is paramount, as different stereoisomers can exhibit vastly different biological activities or sensory properties. solubilityofthings.comlibretexts.org

Functional Group Transformation: The hydroxyl and ketone groups are reactive handles for further derivatization. google.com The hydroxyl group can be oxidized to a 1,2-diketone, a valuable precursor in organic synthesis. thieme-connect.de The ketone can be a site for nucleophilic addition or condensation reactions to build more complex molecules.

Synthesis of Novel Analogs of this compound

The synthesis of analogs often focuses on creating the α-hydroxy ketone moiety with high efficiency and stereocontrol. For the closely related compound, 3-hydroxy-4-phenylbutan-2-one (B3191320), several effective synthetic routes have been established.

One highly enantioselective method involves the asymmetric epoxidation of an enone precursor, 1-phenyl-3-buten-2-one, using a chiral Lanthanum-BINOL complex as a catalyst. researchgate.netresearchgate.net The resulting chiral epoxyketone is then reduced via hydrogenolysis in the presence of a palladium on carbon (Pd/C) catalyst to yield the desired (S)- or (R)-3-hydroxy-4-phenylbutan-2-one with high enantiomeric purity (over 90% ee). researchgate.netresearchgate.net

Other notable methods include the Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation of silyl (B83357) enol ethers, which also provide access to the optically active stereoisomers. researchgate.net These synthetic strategies are pivotal for producing novel analogs with defined three-dimensional structures.

Structure-Reactivity Relationship Studies of this compound Analogs

The relationship between a molecule's structure and its properties is a cornerstone of chemical science. For analogs of this compound, this is particularly evident in the study of their chiral isomers. Olfactory evaluation of the enantiomers of 3-hydroxy-4-phenylbutan-2-one has revealed a stark difference in their sensory profiles. researchgate.netleffingwell.com

Table 1: Olfactory Properties of 3-hydroxy-4-phenylbutan-2-one Enantiomers

| Enantiomer | Odor Description | Odor Intensity |

|---|---|---|

| (S)-isomer | Strong caramel, sweet, floral researchgate.netleffingwell.com | Stronger researchgate.net |

| (R)-isomer | Weak fruity, green researchgate.netleffingwell.com | Weaker researchgate.net |

Introduction of Heteroatoms into the this compound Framework

Incorporating heteroatoms such as nitrogen and oxygen into the carbon framework of ketone-type molecules is a common strategy to generate novel heterocyclic compounds with diverse applications. google.com While direct derivatization of this compound is not detailed in the literature, related α-hydroxy ketones can serve as precursors for synthesizing heterocyclic systems. For example, α-hydroxy ketones can be converted into 1,2-diketones, which are versatile building blocks for creating heterocyclic structures like furanones and thienones. thieme-connect.de Furthermore, α-hydroxy ketones can undergo reactions like the Heyns rearrangement to produce α-amino ketones, introducing a nitrogen atom adjacent to the carbonyl group, a key step toward nitrogen-containing heterocycles. rsc.org

Chiral Derivatives of this compound and Their Synthetic Utility

The synthesis of specific chiral derivatives of this compound analogs is of significant interest due to the distinct properties of different stereoisomers. solubilityofthings.comlibretexts.org The enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one provides a clear case study of the methods and utility of such chiral molecules.

Various catalytic systems have been employed to achieve high stereoselectivity. researchgate.netresearchgate.net Asymmetric dihydroxylation of a silyl enol ether intermediate using AD-mix-β can produce the (R)-isomer in 80% enantiomeric excess (ee), while AD-mix-α yields the (S)-isomer in 62% ee. researchgate.net Shi's asymmetric epoxidation offers another route, affording the (R)-isomer in 73% ee. researchgate.net A highly efficient method utilizing a chiral La-BINOL-Ph3P=O complex for epoxidation followed by hydrogenolysis achieves excellent results, producing both (S)- and (R)-enantiomers in approximately 80% yield and over 90% ee. researchgate.net

The synthetic utility of these chiral derivatives is demonstrated by their distinct fragrances, making them valuable in the flavor and fragrance industry. researchgate.netleffingwell.com The ability to selectively synthesize the (S)-isomer with its desirable sweet, floral aroma showcases the practical importance of controlling chirality in fine chemical production. researchgate.net

Table 2: Enantioselective Synthesis of 3-hydroxy-4-phenylbutan-2-one

| Target Isomer | Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-isomer | Sharpless Asymmetric Dihydroxylation | AD-mix-β | 80% | researchgate.net |

| (S)-isomer | Sharpless Asymmetric Dihydroxylation | AD-mix-α | 62% | researchgate.net |

| (R)-isomer | Shi's Asymmetric Epoxidation | Shi's catalyst/oxone | 73% | researchgate.net |

| (S)- or (R)-isomer | Asymmetric Epoxidation & Hydrogenolysis | Chiral La-BINOL-Ph3P=O complex, then Pd/C, H2 | >90% | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 3 Hydroxy 3 Methyl 4 Phenoxybutan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For this compound, which possesses a chiral center at the C3 carbon, NMR techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments are crucial for elucidating its constitution and relative or absolute configuration.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and integration of the proton signals would provide detailed information about the connectivity of the molecule. The protons of the phenoxy group would appear in the aromatic region (typically δ 7.0-7.5 ppm). The methylene (B1212753) protons (H4) adjacent to the phenoxy group would likely appear as a diastereotopic pair of doublets due to the adjacent chiral center, with distinct chemical shifts and a geminal coupling constant. The methyl group at C3 would resonate as a singlet, as would the acetyl methyl group (H1). The hydroxyl proton would exhibit a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon (C2) would be observed at a characteristic downfield shift (around δ 200-210 ppm). The quaternary carbon of the chiral center (C3) and the carbons of the phenoxy group would also have distinct and predictable chemical shifts.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, between the diastereotopic methylene protons at C4. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for assigning the proton and carbon signals unequivocally by revealing one-bond and multiple-bond correlations, respectively. For determining the stereochemistry, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) could be employed to probe the spatial proximity of different protons, which can help in assigning the relative configuration of the stereocenter.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | Multiplet | 5H | Ar-H (Phenoxy) |

| 4.15 | Doublet | 1H | H-4a |

| 3.95 | Doublet | 1H | H-4b |

| 3.50 | Singlet (broad) | 1H | -OH |

| 2.20 | Singlet | 3H | H-1 (CH₃CO) |

| 1.40 | Singlet | 3H | C3-CH₃ |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 209.5 | C-2 (C=O) |

| 158.0 | Ar-C (Quaternary, Phenoxy) |

| 129.5 | Ar-C (para) |

| 121.0 | Ar-C (ortho) |

| 114.5 | Ar-C (meta) |

| 78.0 | C-3 (Quaternary, Chiral) |

| 75.0 | C-4 (CH₂) |

| 26.0 | C-1 (CH₃CO) |

| 24.0 | C3-CH₃ |

Detailed Mass Spectrometry Fragmentation Studies of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) would be employed.

Under EI-MS, the molecule would be expected to undergo characteristic fragmentation pathways. The molecular ion peak ([M]⁺) might be observed, but it could be weak due to the lability of the molecule. Key fragmentation patterns would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak for methyl ketones. Another alpha-cleavage could occur on the other side of the carbonyl group.

Loss of a methyl group: Fragmentation involving the loss of a methyl radical (•CH₃) from the molecular ion to give an [M-15]⁺ ion.

Cleavage of the phenoxy group: Fragmentation could lead to the loss of a phenoxy radical (•OPh) or a phenol (B47542) molecule (HOPh), resulting in characteristic fragment ions.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion, especially under thermal conditions in the ion source, would lead to an [M-18]⁺ peak.

ESI-MS, a softer ionization technique, would be more likely to show a prominent protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, allowing for accurate molecular weight determination. Tandem mass spectrometry (MS/MS) of the protonated molecule would induce fragmentation and provide further structural information, confirming the connectivity of the molecule.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 196 | [M]⁺ (Molecular Ion) |

| 181 | [M - CH₃]⁺ |

| 178 | [M - H₂O]⁺ |

| 103 | [M - OPh]⁺ |

| 94 | [PhOH]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the IR spectrum of this compound, the following characteristic absorption bands would be expected:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

A sharp, strong absorption band around 1710-1725 cm⁻¹ due to the C=O stretching vibration of the ketone functional group.

Several sharp bands in the aromatic region (1450-1600 cm⁻¹) corresponding to the C=C stretching vibrations of the phenyl ring of the phenoxy group.

A strong band around 1200-1250 cm⁻¹ attributed to the asymmetric C-O-C stretching of the ether linkage.

Bands in the fingerprint region (below 1500 cm⁻¹) that are unique to the molecule and can be used for identification.

Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, which can be very useful for characterization. The symmetric C-O-C stretch of the ether would also be Raman active.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| 3450 | Strong, Broad | O-H Stretch |

| 3060 | Medium | Aromatic C-H Stretch |

| 2980, 2930 | Medium | Aliphatic C-H Stretch |

| 1715 | Strong | C=O Stretch (Ketone) |

| 1600, 1490 | Strong | Aromatic C=C Stretch |

| 1240 | Strong | Asymmetric C-O-C Stretch (Ether) |

| 1100 | Medium | C-O Stretch (Alcohol) |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Crucially, for a chiral molecule like this, X-ray crystallography can be used to determine the absolute configuration of the stereocenter, especially if a heavy atom is present in the structure or if it is co-crystallized with a chiral reference molecule. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

The formation of complexes, for instance with metal ions, could also be studied by X-ray crystallography. This would provide insights into the coordination chemistry of the molecule, revealing how the hydroxyl and carbonyl groups might act as ligands.

As no experimental crystallographic data for this specific compound is publicly available, a hypothetical table of crystallographic parameters is not provided. However, such an analysis would yield a detailed crystallographic information file (CIF) containing all the atomic coordinates and other structural parameters.

Chromatographic Methods for Purity Assessment and Isolation of this compound and its Stereoisomers

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be valuable.

High-Performance Liquid Chromatography (HPLC):

For the separation of the enantiomers of this compound, chiral HPLC would be the method of choice. This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and allowing for their separation and quantification of enantiomeric excess (ee).

Gas Chromatography (GC):

GC could also be used for purity analysis, particularly if the compound is thermally stable and volatile. The use of a polar capillary column would be appropriate. For the analysis of enantiomers by GC, a chiral stationary phase would be required. Alternatively, the enantiomers could be derivatized with a chiral derivatizing agent to form diastereomers, which could then be separated on a non-chiral GC column.

Hypothetical Chiral HPLC Separation Data for the Enantiomers of this compound

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

Theoretical and Computational Studies of 3 Hydroxy 3 Methyl 4 Phenoxybutan 2 One

Quantum Chemical Calculations on the Electronic Structure of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics. Methods like Hartree-Fock (HF) and post-HF methods or, more commonly, Density Functional Theory (DFT), are used to solve the Schrödinger equation approximately for the molecule.

For this compound, these calculations would reveal key aspects of its electronic structure. A primary focus would be the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, quantum chemical calculations can generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl, hydroxyl, and ether groups are expected to be regions of negative potential, while the hydroxyl proton and hydrogens on the methyl groups would exhibit positive potential. This information is vital for predicting sites of interaction with other molecules.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the phenoxy group. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely centered on the carbonyl group. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

Conformational Analysis of this compound Using Molecular Mechanics and Dynamics

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations and the energy barriers between them.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, governed by a set of parameters known as a force field (e.g., AMBER, MMFF). A systematic search of the potential energy surface by rotating the molecule's single bonds (e.g., C-C, C-O bonds) would identify various conformers. The energies of these conformers would be calculated to determine the most stable structures. For this molecule, key rotations would be around the C-C bond of the butane (B89635) backbone and the C-O bond of the phenoxy group.

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion. By simulating the movement of atoms over time at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. This method accounts for thermal energy and can reveal dynamic transitions between different conformations, providing a more realistic picture of the molecule's behavior in solution or other environments.

Table 2: Low-Energy Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) | Population (%) | Key Feature |

|---|---|---|---|---|

| 1 (Global Minimum) | 65° | 0.00 | 45% | Intramolecular hydrogen bond between hydroxyl and carbonyl oxygen. |

| 2 | -170° | 1.25 | 20% | Extended, anti-periplanar arrangement. |

Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost, making it ideal for studying chemical reactions. nih.gov DFT can be used to map out the potential energy surface for a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For this compound, DFT studies could investigate various reaction pathways. For example, the reaction with hydroxyl radicals (•OH) is environmentally significant. DFT calculations can determine which hydrogen atom is most likely to be abstracted by the radical. researchgate.net By calculating the activation energy for abstraction from each unique position (hydroxyl, methyl, methylene), the most favorable reaction pathway can be identified. researchgate.net The pathway with the lowest activation energy barrier will be the dominant one. researchgate.net

Another potential study could involve its synthesis or degradation mechanisms. For instance, DFT could model the reaction between a phenoxide precursor and 3-hydroxy-3-methyl-4-halobutan-2-one to elucidate the transition state and thermodynamics of the ether linkage formation. These studies provide mechanistic insights that are difficult to obtain experimentally.

Table 3: Calculated Activation Energies for Hydrogen Abstraction by •OH (Illustrative Data)

| Hydrogen Atom Site | Relative Energy of Transition State (kcal/mol) | Reaction Pathway |

|---|---|---|

| Hydroxyl (-OH) | 7.5 | H-abstraction from the alcohol group. |

| Methyl (-CH3) adjacent to C=O | 6.2 | H-abstraction from the C1 methyl group. |

| Methyl (-CH3) at C3 | 4.8 | H-abstraction from the C3 methyl group, leading to the most stable radical. |

Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or identifying unknown compounds. DFT calculations are commonly employed to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov

To predict the vibrational (IR and Raman) spectra , a frequency calculation is performed on the optimized geometry of the molecule. This calculation provides the vibrational frequencies and their corresponding intensities. The predicted frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. For this compound, characteristic peaks such as the O-H stretch (around 3400 cm⁻¹), the C=O stretch (around 1715 cm⁻¹), C-O stretches (1250-1000 cm⁻¹), and aromatic C=C stretches (1600-1450 cm⁻¹) would be predicted. scifiniti.com

For NMR spectra , the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the assignment of peaks in an experimental NMR spectrum and can help distinguish between different isomers or conformers.

Table 4: Predicted Vibrational Frequencies and NMR Chemical Shifts (Illustrative Data)

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequency | 3450 cm⁻¹ (scaled) | O-H stretching vibration (hydroxyl group). |

| 1718 cm⁻¹ (scaled) | C=O stretching vibration (ketone). | |

| 1245 cm⁻¹ (scaled) | C-O-C asymmetric stretching (ether). | |

| ¹H NMR Shift | δ 7.3-6.9 ppm | Protons on the phenoxy aromatic ring. |

| δ 4.1 ppm | -CH₂- protons adjacent to the phenoxy group. | |

| δ 3.5 ppm | -OH proton. | |

| δ 2.2 ppm | -CH₃ protons adjacent to the carbonyl group. |

Computational Modeling of Intermolecular Interactions of this compound

Understanding how a molecule interacts with its environment (e.g., solvent molecules, biological receptors) is crucial for predicting its physical properties and biological activity. nih.gov Computational modeling can quantify the strength and nature of these intermolecular interactions.

For this compound, key interactions include hydrogen bonding and van der Waals forces. The molecule can act as both a hydrogen bond donor (via its -OH group) and a hydrogen bond acceptor (via its -OH, C=O, and ether oxygens). DFT calculations can be used to model a dimer of the molecule or its complex with a solvent molecule (like water). By comparing the energy of the complex to the sum of the energies of the individual molecules, the interaction energy can be calculated.

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density of the complex to characterize the nature of these interactions, confirming the presence of hydrogen bonds and quantifying their strength. Such studies are essential for understanding solubility, boiling points, and how the molecule might bind to a receptor site. nih.gov

Table 5: Calculated Interaction Energies with Water (Illustrative Data)

| Interaction Site | Type of Interaction | Interaction Energy (kcal/mol) |

|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen bond (donor and acceptor) | -7.2 |

| Carbonyl Group (C=O) | Hydrogen bond (acceptor) | -5.8 |

| Ether Oxygen (-O-) | Hydrogen bond (acceptor) | -4.5 |

Applications of 3 Hydroxy 3 Methyl 4 Phenoxybutan 2 One As a Building Block in Organic Synthesis

Utility in the Preparation of Complex Organic Molecules

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent transformations are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. The structure of 3-Hydroxy-3-methyl-4-phenoxybutan-2-one is well-suited for such processes. For instance, the hydroxyl and ketone groups could potentially participate in intramolecular reactions or act as sequential reaction sites for different reagents in a one-pot synthesis. However, without specific experimental data, its role in these advanced synthetic methodologies remains speculative.

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The functional groups present in this compound could theoretically be utilized to construct a variety of heterocyclic systems. For example, condensation reactions involving the ketone and hydroxyl groups with appropriate dinucleophiles could lead to the formation of five- or six-membered rings. The phenoxy moiety could also be functionalized to participate in cyclization reactions.

Applications in Polymer Chemistry and Materials Science

The incorporation of specific functional monomers into polymers is a key strategy for designing materials with tailored properties. The hydroxyl group of this compound could potentially be used as an initiation site for ring-opening polymerization or be converted into a polymerizable group, such as an acrylate or methacrylate. The phenoxy group could enhance the thermal stability and mechanical properties of the resulting polymer. However, there is currently no available literature to support the use of this specific compound in polymer chemistry or materials science.

Biological Activity of 3 Hydroxy 3 Methyl 4 Phenoxybutan 2 One and Its Analogs Non Clinical Research

Investigation of In Vitro Biological Interactions

The in vitro biological activities of compounds structurally related to 3-Hydroxy-3-methyl-4-phenoxybutan-2-one have been explored in various non-clinical studies. These investigations reveal a range of interactions, primarily centered around anti-inflammatory and cytotoxic effects.

Analogs, particularly phenoxy acetic acid derivatives, have demonstrated notable anti-inflammatory properties. Studies on these compounds have shown the ability to inhibit the production of pro-inflammatory mediators. For instance, certain phenoxy acetic acid derivatives have been found to lower the levels of tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2), key molecules in the inflammatory cascade.

Furthermore, cytotoxic effects against various cancer cell lines have been observed for some analogs. For example, novel phenoxyacetamide derivatives have been investigated for their anti-proliferative and apoptotic activity in liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com These studies indicate that the phenoxy moiety is a crucial structural element for this activity. mdpi.com Another analog, 4-(phenylsulfanyl) butan-2-one, has been shown to suppress the production of CC chemokine ligand (CCL)-1 in human monocytes, suggesting a potential role in modulating allergic inflammation. mdpi.com

Enzyme Inhibition Studies of this compound

Research into the analogs of this compound has revealed significant enzyme inhibitory activity, particularly against enzymes involved in inflammation and cellular signaling.

A prominent area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Phenoxy acetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov The selective inhibition of COX-2 is a key mechanism for anti-inflammatory action, with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Another class of enzymes targeted by analogs are phosphodiesterases (PDEs). Furanone and pyrrolone derivatives, which share some structural similarities, have been synthesized and evaluated as inhibitors of PDE-1 and PDE-3. nih.gov Phosphodiesterases are crucial in regulating intracellular levels of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of these enzymes can lead to a variety of cellular responses, making them attractive therapeutic targets.

Below are interactive data tables summarizing the enzyme inhibition data for selected analogs.

Table 1: COX-1 and COX-2 Inhibition by Phenoxy Acetic Acid Analogs

| Compound | Modification | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

|---|---|---|---|

| Analog A | Unsubstituted phenoxy ring | 0.97 | 0.13 |

| Analog B | Bromo substitution at position 4 on the phenoxy ring | Not specified | 0.06 |

| Analog C | Chloro substitution at para position on the phenyl ring | Not specified | 0.06 |

Table 2: Phosphodiesterase Inhibition by Furanone/Pyrrolone Analogs

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Analog E | PDE-1 | 0.05 - 8.02 |

Cellular Mechanism of Action Research (Non-Human Cell Lines)

The cellular mechanisms of action for analogs of this compound are multifaceted and depend on the specific structural class of the analog.

For phenoxy acetic acid derivatives acting as COX-2 inhibitors, the primary mechanism involves the blockade of prostaglandin synthesis. nih.gov Prostaglandins are lipid compounds with hormone-like effects that mediate inflammation, pain, and fever. clevelandclinic.org By selectively inhibiting the COX-2 enzyme, these analogs prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. nih.gov Studies in various cell lines have shown that this inhibition can lead to the induction of apoptosis (programmed cell death) and regulation of the cell cycle. nih.gov

In the case of phosphodiesterase inhibitors, the mechanism revolves around the modulation of intracellular second messenger signaling pathways. By preventing the degradation of cAMP and cGMP, these compounds can activate protein kinase A (PKA) and protein kinase G (PKG), respectively. researchgate.net These kinases then phosphorylate various downstream targets, leading to a cellular response. This can include smooth muscle relaxation and a reduction in inflammatory cell activity. nih.gov

For analogs like 4-(phenylsulfanyl) butan-2-one, the mechanism has been linked to the suppression of inflammatory chemokine production through the modulation of intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways in monocyte cell lines. mdpi.com Furthermore, this compound has been shown to exert its effects through epigenetic regulation by downregulating histone acetylation. mdpi.com

Structure-Activity Relationships for Receptor Binding (Non-Human)

Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the chemical features that govern their biological activity.

For phenoxy acetic acid derivatives as COX-2 inhibitors, the presence and position of substituents on the phenoxy and phenyl rings play a critical role in their inhibitory potency and selectivity. For instance, the introduction of a bromine or chlorine atom at the para-position of the phenyl ring has been shown to enhance COX-2 inhibitory activity. nih.gov The nature of the linker between the aromatic rings also influences the activity.

In the case of phosphodiesterase inhibitors based on furanone and pyrrolone scaffolds, the substituents on the heterocyclic ring and the aryl moieties are key determinants of their inhibitory efficacy and selectivity for different PDE isoforms. nih.gov

The lipophilicity and electronic properties of the molecules, as influenced by different functional groups, are also crucial for their interaction with the active sites of their target enzymes. These SAR studies are instrumental in the rational design of more potent and selective analogs.

Future Perspectives and Emerging Research Directions for 3 Hydroxy 3 Methyl 4 Phenoxybutan 2 One

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of complex molecules like 3-Hydroxy-3-methyl-4-phenoxybutan-2-one is poised to benefit significantly from the integration of flow chemistry and automated synthesis. Continuous-flow processes, moving beyond traditional batch production, offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield and safety. For the synthesis of α-hydroxy ketones, flow chemistry can enable precise temperature control, which is crucial for managing exothermic reactions and minimizing side-product formation.

Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. By systematically varying catalysts, solvents, and reactants in a high-throughput manner, these systems can rapidly identify optimal pathways for the synthesis of this compound and its derivatives. The combination of flow reactors with automated feedback loops, where real-time analytical data informs and adjusts reaction conditions, represents a frontier in efficient chemical manufacturing. reachemchemicals.com

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and diffusion |

| Safety | Large volumes of reagents, potential for thermal runaway | Small reaction volumes, inherently safer |

| Scalability | Difficult, often requires re-optimization ("scaling up") | Straightforward, by running the system for longer ("scaling out") |

| Process Control | Limited, manual adjustments | Precise, automated control of parameters |

Exploration of Novel Catalytic Systems for this compound Transformations

Future research will likely focus on novel catalytic systems to facilitate the synthesis and transformation of this compound. The α-hydroxy ketone functional group is a versatile synthon, and its reactions can be guided by various catalysts. rsc.orgresearchgate.net

Key areas of catalytic exploration include:

Asymmetric Catalysis: Developing chiral catalysts to produce enantiomerically pure forms of the compound is a significant goal, particularly for applications in pharmaceuticals or agrochemicals. Asymmetric hydrogenation or oxidation of prochiral precursors could be a viable route.

Biocatalysis: The use of enzymes, such as dehydrogenases or lyases, offers a green and highly selective method for synthesizing chiral α-hydroxy ketones. nih.govrsc.org Enzymes can operate under mild conditions and provide exquisite stereo- and regioselectivity. acs.org

Photocatalysis: Light-mediated reactions are an emerging area in green chemistry. Photocatalysts could be employed for various transformations, such as C-H functionalization or cross-coupling reactions, to create derivatives of the parent molecule under mild conditions. organic-chemistry.org

Metal-Organic Frameworks (MOFs): MOFs can be designed as highly porous and tunable catalysts. They could be engineered to selectively catalyze reactions such as etherification to form the phenoxy group or transformations involving the ketone or hydroxyl functions.

Development of Advanced Analytical Techniques for Real-Time Monitoring

To optimize the synthesis of this compound, especially in continuous flow systems, the development of advanced, real-time analytical techniques is crucial. Process Analytical Technology (PAT) allows for in-situ monitoring of reaction progress, leading to better understanding and control. mdpi.com

Spectroscopic methods are particularly well-suited for this purpose:

FlowNMR Spectroscopy: Provides detailed structural information about reactants, intermediates, and products directly in the reaction stream, enabling precise kinetic analysis without the need for sampling. rsc.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant peaks and the appearance of product peaks in real-time. Fiber-optic probes can be inserted directly into the reactor for continuous measurement. jascoinc.com

Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) can provide rapid, quantitative analysis of reaction mixtures with minimal sample preparation, overcoming challenges associated with heterogeneous reaction monitoring. nih.gov

These techniques provide a continuous stream of data that can be used to build kinetic models, elucidate reaction mechanisms, and ensure consistent product quality. acs.org

Challenges and Opportunities in Derivatization for Enhanced Functionality

The structure of this compound offers multiple sites for derivatization to create a library of new compounds with potentially enhanced functionalities. The hydroxyl group, the ketone, and the aromatic ring are all amenable to chemical modification.

Hydroxyl Group: Can be esterified or etherified to modify solubility, bioavailability, or reactivity. An efficient method for the synthesis of α-acyloxy ketones involves the reaction of α-hydroxy ketones with anhydrides, which can be promoted by simple organic catalysts like 2-methylimidazole. mdpi.com

Ketone Group: Can undergo reactions such as reduction to a secondary alcohol, reductive amination to form amines, or condensation reactions to build more complex heterocyclic structures. rsc.org The derivatization of carbonyl compounds is a fundamental tool in medicinal chemistry. researchgate.net

Phenoxy Ring: The aromatic ring can be functionalized through electrophilic aromatic substitution (e.g., nitration, halogenation, acylation) to introduce new substituents that can fine-tune the electronic and steric properties of the molecule.

The primary challenge lies in achieving selective modification of one functional group in the presence of others. This requires the development of orthogonal protection-deprotection strategies or highly selective catalytic methods.

Potential for Bio-Inspired Synthetic Routes to this compound

Bio-inspired and biomimetic synthesis strategies offer innovative and often more efficient pathways to complex molecules by mimicking nature's synthetic machinery. nih.gov For this compound, this could involve enzymatic processes or cascade reactions that build the molecular skeleton in a few steps.

Ketones are valuable starting materials for synthesizing natural product-inspired compounds due to the wide variety of transformations they can undergo. rsc.orgresearchgate.net A potential bio-inspired route could involve the enzymatic (e.g., using ThDP-dependent lyases) carboligation of a phenoxy-containing aldehyde with another aldehyde, which would form the α-hydroxy ketone core with high enantioselectivity. acs.org Another approach could be the microbial oxidation of a corresponding diol, where specific enzymes would selectively oxidize one hydroxyl group to the ketone.

Interdisciplinary Research Applications of this compound

The hybrid structure of this compound suggests potential applications across various scientific disciplines.

Medicinal Chemistry: Phenol (B47542) ethers are common motifs in pharmaceuticals, where they can act as hydrogen-bond acceptors and improve drug properties like metabolic stability. wikipedia.orgalfa-chemistry.com The α-hydroxy ketone moiety is also a key structural feature in many biologically active compounds. nih.gov Therefore, this molecule and its derivatives could be screened for various biological activities.

Agrochemicals: Many pesticides and herbicides contain phenoxy groups. nih.gov Research could explore the potential of this compound as a scaffold for new crop protection agents.

Materials Science: The molecule could serve as a monomer or building block for specialty polymers, or as a precursor for photosensitive materials, leveraging the reactivity of the ketone and the stability of the phenoxy ether.

Fragrance and Flavor Chemistry: Simpler aromatic ketones and ethers are used as fragrances. wikipedia.org While the specific sensory properties of this compound are unknown, it could be investigated as a potential new ingredient in this industry.

Addressing Sustainability in the Synthesis and Application of this compound

Sustainability and green chemistry principles are becoming central to chemical synthesis and manufacturing. globalchemlab.org For this compound, future research must prioritize environmentally benign practices. distil.market

Table 2: Green Chemistry Approaches for Sustainable Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy; using catalytic rather than stoichiometric reagents. |

| Safer Solvents & Auxiliaries | Replacing volatile organic compounds (VOCs) with greener alternatives like water, supercritical CO₂, or ionic liquids. |

| Design for Energy Efficiency | Utilizing catalysts that allow reactions to proceed at ambient temperature and pressure; employing energy-efficient technologies like microwave or flow heating. umontreal.ca |

| Use of Renewable Feedstocks | Exploring synthetic pathways that start from bio-based materials, such as lignin-derived phenols or carbohydrates. nih.gov |

| Catalysis | Prioritizing highly selective and recyclable catalysts (biocatalysts, heterogeneous catalysts) to minimize waste and energy consumption. conagen.com |

By integrating these principles, the entire lifecycle of this compound, from its synthesis to its final application and potential degradation, can be designed to minimize environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-3-methyl-4-phenoxybutan-2-one, and how do reaction conditions influence yield?